molecular formula C5H7BrO2 B2801348 2-Bromo-2-methylcyclopropane-1-carboxylic acid CAS No. 1378805-61-8

2-Bromo-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B2801348
CAS No.: 1378805-61-8
M. Wt: 179.013
InChI Key: NYZUJAVLSSPOKR-UHFFFAOYSA-N
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Description

2-Bromo-2-methylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol . It is characterized by a cyclopropane ring substituted with a bromine atom and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methylcyclopropane-1-carboxylic acid typically involves the bromination of 2-methylcyclopropane-1-carboxylic acid. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amines, or thiols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of 2-methylcyclopropane-1-carboxylic acid derivatives.

    Reduction: Formation of 2-bromo-2-methylcyclopropanol.

    Oxidation: Formation of 2-bromo-2-methylcyclopropanone or corresponding aldehydes.

Scientific Research Applications

2-Bromo-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group confer reactivity, allowing the compound to participate in nucleophilic substitution and other reactions. These interactions can modulate biological pathways and chemical processes, making it a valuable compound in research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylcyclopropane-1-carboxylic acid
  • 2-Iodo-2-methylcyclopropane-1-carboxylic acid
  • 2-Fluoro-2-methylcyclopropane-1-carboxylic acid

Uniqueness

2-Bromo-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-5(6)2-3(5)4(7)8/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZUJAVLSSPOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378805-61-8
Record name 2-bromo-2-methylcyclopropane-1-carboxylic acid
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